![molecular formula C17H19ClN2O3S B2424033 1-(2-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)pyrrolidine-2,5-dione CAS No. 1797185-75-1](/img/structure/B2424033.png)
1-(2-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)pyrrolidine-2,5-dione
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Overview
Description
The compound is a derivative of pyrrolidine-2,5-dione , which is an organic compound consisting of a 5-membered lactam . Pyrrolidines are a class of heterocyclic amines having a saturated five-membered ring .
Synthesis Analysis
While specific synthesis information for the compound was not found, a related compound, 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride, has been synthesized and evaluated for anticonvulsant activity .Scientific Research Applications
Anticonvulsant Activity
This compound has been studied for its potential as an anticonvulsant . In animal models of epilepsy, it has shown promising results. For instance, one of the compounds showed a higher median effective dose (ED50) value than those of the reference drugs: valproic acid (VPA) and ethosuximide (ETX) in the maximal electroshock (MES) test, and in the 6 Hz test .
Antinociceptive Activity
The compound has also been investigated for its antinociceptive (pain-relieving) properties . In the hot plate test and writhing tests, some of the most active compounds showed significant antinociceptive activity .
Neuropathic Pain Treatment
The compound has shown effectiveness in the oxaliplatin (OXPT)-induced neuropathic pain model in mice . This suggests potential applications in the treatment of neuropathic pain.
Inhibition of Voltage-Gated Channels
The compound has been found to inhibit neuronal voltage-sensitive sodium (site 2) and L-type calcium channels . This mechanism of action could have implications in various neurological disorders.
GABA Transporter Influence
The compound’s influence on the GABA transporter (GAT) was assessed . GABA is a major inhibitory neurotransmitter in the brain, and alterations in GABA signaling are implicated in numerous neurological and psychiatric disorders.
Potential Use in Crop Protection
While not directly related to the exact compound , derivatives of pyrrolidine-2,5-dione have been used in the synthesis of several crop-protection products . It’s possible that your compound could have similar applications.
Future Directions
While specific future directions for “1-(2-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)pyrrolidine-2,5-dione” were not found, there is ongoing research into new, more effective, and/or safer therapeutics for epilepsy, including a series of original hybrid pyrrolidine-2,5-dione derivatives with potent anticonvulsant properties .
Mechanism of Action
Target of Action
Similar compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It’s known that the pyrrolidine ring and its derivatives can efficiently explore the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule . This allows for different binding modes to enantioselective proteins, leading to a different biological profile of drug candidates .
Biochemical Pathways
Compounds with a similar structure have shown to influence voltage-gated sodium and calcium channels as well as gaba transporters .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
A compound with a similar structure showed higher ed50 value than those of the reference drugs: valproic acid (vpa) and ethosuximide (etx) in the mes test, and in the 6 hz test .
Action Environment
The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
properties
IUPAC Name |
1-[2-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-2-oxoethyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3S/c18-13-4-2-1-3-12(13)14-7-8-19(9-10-24-14)17(23)11-20-15(21)5-6-16(20)22/h1-4,14H,5-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDBBMTKNFKZQCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)CN3C(=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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